3,5-Dimethyl-1h-pyrazol-4-amine dihydrochloride
Overview
Description
3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is an organic compound with the molecular formula C5H9N3. It is a white to light yellow crystalline solid that is stable under normal conditions. This compound is soluble in organic solvents such as ethanol and dimethylformamide .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes like syk, which plays a key role in the b cell receptor (bcr) signaling pathway .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . For instance, similar compounds have been found to inhibit the activity of enzymes like Syk .
Biochemical Pathways
Similar compounds have been found to affect the bcr signaling pathway .
Pharmacokinetics
The compound is known to be a solid at room temperature and can dissolve in organic solvents like ethanol and dimethylformamide .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
The action, efficacy, and stability of 3,5-Dimethyl-1h-pyrazol-4-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound is known to be stable at room temperature and should be stored in a dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride can be achieved through the methylation of pyrazole. The process involves the reaction of pyrazole with methylating agents such as iodomethane or bromomethane to produce 3-methylpyrazole. Subsequently, 3-methylpyrazole is reacted with ammonia to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled environments to maintain the necessary reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of 3,5-Dimethyl-1H-pyrazol-4-amine.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-dimethylpyrazole
- 3,5-Dimethyl-4-nitropyrazole
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazol-4-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-3-5(6)4(2)8-7-3;;/h6H2,1-2H3,(H,7,8);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZHFYOYNZSMGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056451-38-7 | |
Record name | 3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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